

Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **cis-4-Hexen-1-ol**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of **cis-4-Hexen-1-ol**.

Table 1: 1H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.46	m	J(A,B)=10.7, J(A,E)=-1.5, J(A,G)=6.6	H-5
5.39	m	J(B,E)=7.2, J(B,G)=-1.6	H-4
3.60 - 3.52	t	~7	H-1 (-CH2OH)
2.11	q	~7	H-3 (-C=C-CH2-)
1.61	р	~7	H-2 (-CH2-CH2OH)
0.96	t	~7.5	H-6 (-CH3)

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
129.9	C-4 or C-5
128.8	C-4 or C-5
62.3	C-1 (-CH2OH)
30.7	C-2
23.3	C-3
14.2	C-6 (-CH3)

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak Table

While a detailed experimental spectrum with peak assignments was not available, the expected characteristic absorption bands for **cis-4-Hexen-1-ol** based on its functional groups are listed



below. A product specification sheet confirms that the FTIR identification of this compound conforms to established standards.

Wavenumber (cm-1)	Intensity	Functional Group Assignment
~3330	Broad, Strong	O-H stretch (alcohol)
~3010	Medium	=C-H stretch (alkene)
2960-2870	Strong	C-H stretch (alkane)
~1655	Medium	C=C stretch (cis-alkene)
~1050	Strong	C-O stretch (primary alcohol)
~700	Medium	=C-H bend (cis-alkene)

Table 4: Mass Spectrometry Data

The following table presents the significant mass-to-charge ratios (m/z) and their relative intensities from the electron ionization (EI) mass spectrum of **cis-4-Hexen-1-ol**.

m/z	Relative Intensity (%)
41	100.0
55	85.1
67	78.5
82	52.8
100	9.8 (Molecular Ion)

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for **cis-4-Hexen-1-ol** were not explicitly available in the searched literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such spectroscopic data for a liquid alcohol sample.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **cis-4-Hexen-1-ol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The data is then Fourier transformed, phased, and baseline corrected.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **cis-4-Hexen-1-ol**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm-1. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

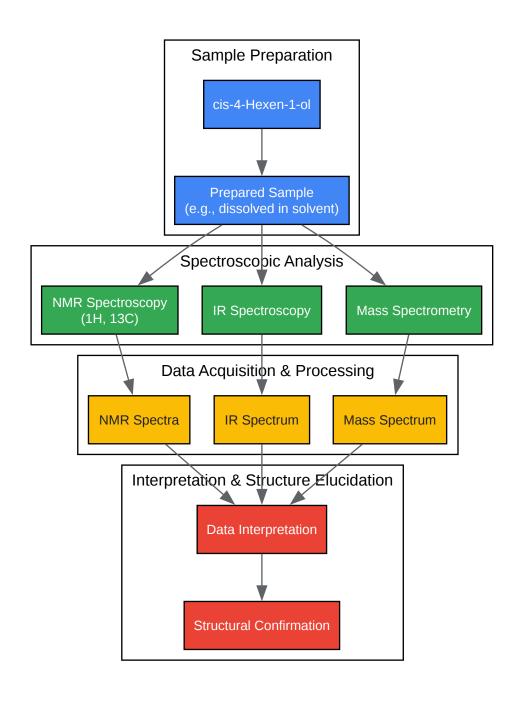
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.



Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cis-4-Hexen-1-ol**.





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Caption: General workflow for spectroscopic analysis.

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